
Propacetamol
Overview
Description
Propacetamol (chemical name: 4-(acetamidophenyl) N,N-diethylglycinate hydrochloride) is an injectable prodrug of paracetamol (acetaminophen). Developed to overcome the poor water solubility of paracetamol, it is rapidly hydrolyzed by plasma esterases into paracetamol and N,N-diethylglycine in a 1:1 molar ratio, with 2 g of this compound yielding 1 g of paracetamol . Approved in Europe in 1985 under the trade name Pro-dafalgan, it is primarily used for postoperative pain management and fever control when oral or rectal administration is impractical . Its safety profile, characterized by a low risk of gastrointestinal (GI), renal, and hematological adverse effects compared to NSAIDs, has made it a preferred choice in balanced analgesia protocols .
Preparation Methods
Synthetic Routes and Reaction Conditions
Propacetamol is synthesized through the esterification of paracetamol with diethylglycine. The reaction involves the following steps:
Esterification: Paracetamol is reacted with diethylglycine in the presence of a suitable catalyst to form this compound.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. Commonly, the reaction is carried out in a solvent such as ethanol or methanol, with an acid catalyst like sulfuric acid to facilitate the esterification process .
Chemical Reactions Analysis
Types of Reactions
Propacetamol undergoes several types of chemical reactions, including:
Hydrolysis: In the body, this compound is hydrolyzed to release paracetamol and diethylglycine.
Oxidation and Reduction: While this compound itself is not typically involved in oxidation or reduction reactions, its active form, paracetamol, can undergo these reactions under certain conditions.
Common Reagents and Conditions
Hydrolysis: This reaction occurs in aqueous environments, often catalyzed by enzymes in the body.
Oxidation: Paracetamol can be oxidized by agents such as hydrogen peroxide or potassium permanganate.
Reduction: Paracetamol can be reduced using reducing agents like sodium borohydride.
Major Products Formed
Hydrolysis: The major products are paracetamol and diethylglycine.
Oxidation: Oxidation of paracetamol can lead to the formation of quinone imine derivatives.
Reduction: Reduction of paracetamol typically regenerates the parent compound from its oxidized forms.
Scientific Research Applications
Analgesic Applications
Postoperative Pain Management
Propacetamol is widely used in postoperative settings due to its effectiveness in managing moderate to severe pain. A randomized double-blind study involving 120 patients who underwent total hip arthroplasty demonstrated that intravenous this compound (2 g) provided significant pain relief compared to placebo and was comparable to intramuscular diclofenac (75 mg) in terms of efficacy and safety. Both active treatments were statistically superior to placebo, with no significant differences in adverse events reported between the groups .
Combination Therapy
In a comparative study involving postoperative patients, this compound combined with fentanyl patient-controlled analgesia was found to be effective for pain relief. The study indicated that this compound could be a suitable alternative to non-steroidal anti-inflammatory drugs (NSAIDs), particularly for patients with contraindications to NSAIDs due to its favorable safety profile .
Antipyretic Efficacy
This compound has also been assessed for its antipyretic effects, particularly in pediatric populations. A double-blind trial showed that a single intravenous dose of this compound (30 mg/kg) significantly reduced fever compared to placebo over a 6-hour observation period. The results indicated a marked decrease in body temperature, with only 10% of patients requiring rescue medication compared to 52.4% in the placebo group .
Safety Profile
Post-Marketing Surveillance
Following concerns regarding safety issues that led to the withdrawal of this compound in Europe, a comprehensive post-marketing surveillance study conducted in South Korea evaluated its safety profile. The study found no significant association between this compound and increased risks of anaphylaxis, thrombosis, or Stevens-Johnson syndrome. These findings provide reassuring evidence regarding the drug's safety when used in clinical practice .
Case-Control Studies
Further analysis through nested case-control studies corroborated these findings, indicating that while there were some reports of adverse events, they were not statistically significant when compared to controls .
Comparative Efficacy
A systematic review comparing this compound with other analgesics such as ketorolac highlighted its effectiveness in postoperative pain management without the gastrointestinal side effects commonly associated with NSAIDs. This compound's ability to cross the blood-brain barrier contributes to its central analgesic effects, making it a versatile option for various patient populations .
Mechanism of Action
Propacetamol exerts its effects through its active metabolite, paracetamol. The mechanism involves:
Inhibition of Prostaglandin Synthesis: Paracetamol inhibits the enzyme cyclooxygenase (COX), reducing the synthesis of prostaglandins, which are mediators of pain and fever.
Central Nervous System Effects: Paracetamol acts on the central nervous system, influencing pathways such as the serotonergic descending neuronal pathway and the L-arginine/nitric oxide pathway.
Comparison with Similar Compounds
Mechanism of Action
Propacetamol shares paracetamol’s primary mechanism of action, which involves central inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, and modulation of serotonergic and cannabinoid pathways . Unlike NSAIDs, it lacks significant peripheral anti-inflammatory or antiplatelet effects, reducing risks of GI ulcers and bleeding . However, its prodrug nature allows rapid intravenous (IV) delivery, achieving faster therapeutic plasma concentrations than oral paracetamol .
Pharmacokinetic Profile
- Hydrolysis Rate : this compound is hydrolyzed within 5–10 minutes of IV administration, with peak paracetamol concentrations reached in 1–2 hours .
- Bioavailability : 100% bioavailability via IV route, compared to 63–89% for oral paracetamol .
- Half-life : Paracetamol’s elimination half-life is ~2–3 hours, necessitating repeat dosing every 4–6 hours for sustained analgesia .
Efficacy Comparison with Similar Compounds
Paracetamol
- Route of Administration : IV this compound achieves faster pain relief than oral/rectal paracetamol, making it preferable in acute settings .
- Equivalence : A 2 g IV this compound dose (yielding 1 g paracetamol) provides analgesia comparable to 1 g oral paracetamol but with quicker onset .
NSAIDs (e.g., Ibuprofen, Diclofenac)
- Efficacy : this compound is less effective than NSAIDs for inflammatory pain but avoids NSAID-associated GI toxicity and renal impairment .
- Pediatric Use : In febrile children, IV this compound showed similar antipyretic efficacy to dexibuprofen but with fewer GI side effects .
Opioids (e.g., Morphine)
- Analgesic Potency : this compound is weaker than morphine but reduces opioid requirements by 26% in postoperative settings .
- Safety : In a double-blind trial, this compound caused less respiratory depression (morphine: 7% vs. This compound: 0%) and pruritus (morphine: 17.5% vs. This compound: 5%) .
Adverse Events (AEs)
- Common AEs : Injection-site pain (15–30% of patients) and hypotension (linked to prostaglandin inhibition) .
- Rare AEs: Anaphylaxis (<0.01%) and hepatotoxicity (if degraded to 4-aminophenol, a precursor of NAPQI) .
Regional Differences
- Europe : Higher signals for thrombosis (RR = 2.1) and contact dermatitis (RR = 3.4) led to its withdrawal in 2009 .
- Asia: No significant signals for thrombosis or dermatitis, supporting its continued use in South Korea, China, and Taiwan .
Table 1: Regional Adverse Event Disproportionality
Adverse Event | Europe (Signal Strength) | Asia (Signal Strength) |
---|---|---|
Injection-site pain | High | High |
Thrombosis | High | None |
Contact dermatitis | High | None |
Anaphylaxis | Low | Low |
Cost and Practical Considerations
- Cost-Effectiveness : IV this compound is costlier than oral paracetamol, prompting early transition to oral formulations post-surgery .
- Clinical Utility : Preferred in patients with NSAID contraindications or opioid intolerance .
Role in Combination Therapy
This compound enhances multimodal analgesia:
- With NSAIDs: Combining this compound and IV ibuprofen reduced postoperative morphine use by 38% in children vs. monotherapy .
- With Opioids : Lowers opioid-induced nausea and respiratory depression risks while maintaining analgesia .
Biological Activity
Propacetamol, a prodrug of paracetamol (acetaminophen), is primarily utilized for its analgesic and antipyretic properties. Its biological activity is closely linked to the pharmacokinetics and metabolism of paracetamol, which it converts into upon administration. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, pharmacokinetics, clinical applications, and safety profile.
This compound's mechanism is fundamentally tied to the action of paracetamol. The compound is hydrolyzed into paracetamol in the body, which exerts its effects through several pathways:
- Inhibition of Prostaglandin Synthesis : Paracetamol weakly inhibits cyclooxygenase (COX-1 and COX-2) enzymes, leading to reduced synthesis of prostaglandins, which are mediators of pain and inflammation. However, this inhibition is relatively weak compared to non-steroidal anti-inflammatory drugs (NSAIDs) .
- Central Nervous System Effects : Paracetamol acts centrally by interacting with serotonergic pathways and the descending pain pathways in the central nervous system. Additionally, it may involve modulation of cannabinoid receptors and activation of the TRPV1 receptor through its metabolite N-arachidonoylphenolamine .
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by its rapid conversion to paracetamol, which influences its therapeutic efficacy:
- Absorption : this compound has a bioavailability comparable to that of intravenous paracetamol. After administration, peak plasma concentrations are reached quickly, with significant concentrations observed in cerebrospinal fluid .
- Distribution : The volume of distribution for this compound is approximately 1.29 L/kg. It demonstrates a three-compartment model in pharmacokinetic studies, indicating distinct distribution phases in the body .
- Clearance : In pediatric populations, clearance rates vary with age. For instance, a study indicated that clearance increases significantly after one year of age .
Parameter | Value |
---|---|
Bioavailability | Similar to intravenous paracetamol |
Volume of Distribution | 1.29 L/kg |
Peak Plasma Concentration (Cmax) | 12.72 mcg/ml |
Time to Peak Concentration (Tmax) | 0.25 h |
Clinical Applications
This compound is primarily used for managing mild to moderate pain and fever reduction. Its clinical applications include:
- Postoperative Pain Management : Studies have shown that this compound can effectively reduce pain after surgical procedures such as tonsillectomy .
- Combination Therapy : this compound has been investigated for use in combination with other analgesics like tramadol, demonstrating enhanced analgesic effects compared to either drug alone .
Safety Profile and Adverse Effects
The safety profile of this compound is generally favorable when used within recommended doses. However, there are important considerations:
- Hepatotoxicity : Overdose or prolonged use can lead to severe liver damage due to the accumulation of toxic metabolites like N-acetyl-p-benzoquinonimine (NAPQI). This risk is particularly pronounced when combined with alcohol or in cases of unintentional overdose .
- Adverse Reactions : While most side effects are mild and transient, there have been reports of anaphylactoid reactions in some patients receiving intravenous formulations .
Case Studies
Several studies have highlighted the efficacy and safety of this compound:
- Pediatric Study : A pharmacokinetic analysis involving 144 children demonstrated that a standard dose of 30 mg/kg resulted in satisfactory analgesia post-surgery with manageable side effects .
- Combination Therapy Study : Research indicated that combining this compound with tramadol provided superior pain relief compared to either agent alone in animal models .
Q & A
Basic Research Questions
Q. What experimental design considerations are critical for evaluating propacetamol’s efficacy in postoperative pain management?
- Methodological Answer : Use double-blind, randomized controlled trials (RCTs) comparing this compound to placebo or active comparators (e.g., NSAIDs, opioids). Ensure standardized pain assessment tools (e.g., VAS scores) and consistent dosing (e.g., 2 g this compound ≈ 1 g paracetamol). Control for surgical type, baseline pain severity, and co-analgesic use. Meta-analyses should apply GRADE criteria to assess evidence quality, focusing on outcomes like ≥50% pain relief over 4–6 hours and opioid-sparing effects .
Q. How does this compound’s pharmacokinetic profile influence its clinical utility compared to intravenous (IV) paracetamol?
- Methodological Answer : this compound is a prodrug hydrolyzed by plasma esterases to paracetamol and diethylglycine, with a 2:1 molar conversion ratio. Its reconstitution requirement and higher incidence of injection-site pain (~23% vs. <1% for IV paracetamol) limit clinical adoption. Studies must measure plasma paracetamol concentrations and account for delayed cerebrospinal fluid (CSF) peaks (4 hours post-dose), which correlate with prolonged analgesic effects .
Q. What safety parameters should be prioritized in this compound studies involving older adults or neonates?
- Methodological Answer : In older adults, monitor hepatic/renal function due to age-related metabolic decline. For neonates, assess glucuronidation capacity via urine metabolite analysis (e.g., paracetamol-glucuronide ratios) and adjust dosing intervals. Use population pharmacokinetic modeling to account for developmental changes in enzyme activity .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported opioid-sparing effects across studies?
- Methodological Answer : Conduct subgroup analyses stratified by surgical invasiveness, baseline opioid requirements, and co-administered analgesics. Use cumulative opioid consumption (e.g., morphine equivalents over 24 hours) as a primary endpoint. Meta-regression can identify confounding variables (e.g., study size, regional analgesia protocols) that explain heterogeneity in opioid reduction (e.g., 16–30% variance) .
Q. What methodological frameworks are optimal for analyzing this compound’s interactions with NSAIDs or opioids?
- Methodological Answer : Apply isobolographic analysis to quantify synergistic/additive effects. For example, fixed-dose combinations of this compound and diclofenac (1:5.66 ratio) show additive analgesia in carrageenan-induced hyperalgesia models. Use AUC-based dose-response curves and statistical comparisons of experimental vs. theoretical additive values .
Q. How should neonatal studies address developmental variability in this compound metabolism?
- Methodological Answer : Pool pharmacokinetic (PK) data from preterm and term neonates to model maturation-dependent clearance. Measure urinary recovery of paracetamol-glucuronide and sulfate metabolites. Adjust dosing using allometric scaling and Bayesian forecasting to maintain therapeutic plasma levels (10–20 mg/L) while avoiding toxicity .
Q. What statistical approaches best handle missing data in this compound RCTs with high dropout rates?
- Methodological Answer : Implement multiple imputation or mixed-effects models (e.g., MMRM) to handle missing pain scores or adverse event data. Sensitivity analyses (e.g., worst-case scenarios) should validate robustness. Pre-specify intention-to-treat (ITT) and per-protocol analyses in trial registrations .
Q. Contradiction Analysis & Specialized Scenarios
Q. Why do some studies report equivalent efficacy between this compound and IV paracetamol, while others highlight clinical preference for IV paracetamol?
- Methodological Answer : Differences stem from reconstitution-related errors (this compound) and infusion-site adverse events. Blinded trials show comparable analgesia (NNT = 5–6), but real-world data favor IV paracetamol for convenience and tolerability. Conduct pragmatic trials comparing ease of administration and nurse/patient satisfaction scores .
Q. How can researchers optimize this compound dosing in patients with hypoalbuminemia or critical illness?
- Methodological Answer : Perform therapeutic drug monitoring (TDM) to adjust for altered protein binding and volume of distribution. Use sparse sampling strategies (e.g., 2–4 timepoints) coupled with PK/PD modeling to individualize doses. Validate toxicity thresholds (e.g., >150 mg/kg/day) in vulnerable populations .
Q. What biomarkers or surrogate endpoints are promising for evaluating this compound’s central analgesic mechanisms?
Properties
IUPAC Name |
(4-acetamidophenyl) 2-(diethylamino)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-4-16(5-2)10-14(18)19-13-8-6-12(7-9-13)15-11(3)17/h6-9H,4-5,10H2,1-3H3,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTGAJCQTLIRCFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(=O)OC1=CC=C(C=C1)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3057800 | |
Record name | Propacetamol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3057800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
434.5ºC at 760 mmHg | |
Record name | Propacetamol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09288 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Solubility |
Soluble | |
Record name | Propacetamol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09288 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
66532-85-2 | |
Record name | Propacetamol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66532-85-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propacetamol [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066532852 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propacetamol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09288 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Propacetamol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3057800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Propacetamol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.336 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PROPACETAMOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5CHW4JMR82 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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